molecular formula C23H18FN5O4S B2896876 N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1019181-33-9

N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2896876
CAS RN: 1019181-33-9
M. Wt: 479.49
InChI Key: WPKISHSTNVOPBG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18FN5O4S and its molecular weight is 479.49. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Applications

N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is related to a series of compounds used in radiopharmaceuticals. For instance, the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, involves a compound (DPA-714) within the same chemical series. Such compounds are significant in developing diagnostic tools for neuroinflammation and other brain disorders (Dollé et al., 2008).

Potential Anti-Asthma Agents

Compounds in the triazolo[1,5-c]pyrimidine series have shown potential as anti-asthma agents. They have been found to inhibit mediator release, a critical aspect of asthma pathophysiology. The synthesis of these compounds involves a series of chemical reactions starting from pyrimidinones (Medwid et al., 1990).

Anticancer and Antimicrobial Applications

Several derivatives of triazolopyrimidines, including those similar to the compound , have demonstrated potent anticancer activities. They act as inhibitors of PI3Ks and mTOR, which are vital in cancer cell proliferation. Modifications of these compounds have been shown to retain antiproliferative activity while reducing toxicity, making them promising candidates for anticancer therapy (Wang et al., 2015). Additionally, enaminones used as building blocks for the synthesis of substituted pyrazoles, including triazolopyrimidines, have shown antitumor and antimicrobial activities (Riyadh, 2011).

Neuroinflammation Imaging

Compounds closely related to N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide, such as pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). This protein is recognized as a biomarker of neuroinflammatory processes. The derivatives displayed high affinity for TSPO and were used in PET imaging to detect neuroinflammation, demonstrating their potential in neurodiagnostic applications (Damont et al., 2015).

Selective Serotonin Receptor Antagonism

The chemical family of N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide includes compounds that have been found to be potent and selective antagonists for the serotonin 5-HT6 receptor. This receptor plays a significant role in cognitive processes and mood regulation. Some of these compounds have demonstrated high affinity in receptor binding assays and inhibited cellular responses to serotonin, indicating their potential in treating neurological and psychiatric disorders (Ivachtchenko et al., 2010).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4S/c1-32-16-7-15(8-17(9-16)33-2)26-19(30)10-29-23(31)28-12-25-20-18(11-34-21(20)22(28)27-29)13-3-5-14(24)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKISHSTNVOPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

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